molecular formula C16H15F3N4O2S B2749140 N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-02-8

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2749140
CAS No.: 1021061-02-8
M. Wt: 384.38
InChI Key: VOYJSOLKEIFOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide (CAS 1021091-78-0) is a chemical compound with the molecular formula C16H15F3N4O2S and a molecular weight of 384.38 . This propionamide derivative features a pyridazine core, a scaffold recognized in medicinal chemistry for its potential in central nervous system (CNS) targeting . Specifically, pyridazine-bearing compounds have been investigated as cholinesterase inhibitors, which are relevant for research in neurodegenerative conditions . Furthermore, structurally related S-configured pyridine propionamide derivatives have been identified as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, showing significant activity in models of neuropathic pain . This suggests potential research applications for this compound in neuroscience and pharmacology, particularly in the study of pain pathways and receptor mechanisms. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-2-13(24)21-12-6-7-15(23-22-12)26-9-14(25)20-11-5-3-4-10(8-11)16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYJSOLKEIFOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, also known by its CAS number 1021061-02-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N4O2S, with a molecular weight of 384.37 g/mol. The compound features a pyridazine ring, a trifluoromethyl group, and an amine linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H15F3N4O2S
Molecular Weight384.37 g/mol
CAS Number1021061-02-8
Purity≥98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that compounds containing trifluoromethyl groups exhibited enhanced antiproliferative activity due to their ability to interact with cellular targets involved in cancer progression .

Case Study:
In vitro studies on derivatives of this compound showed IC50 values ranging from 10 to 30 µM against human cancer cell lines, suggesting a promising therapeutic window for further development .

Antimicrobial Activity

The compound's thioether and pyridazine components may contribute to antimicrobial properties. Research has indicated that similar thiazole and pyrimidine derivatives possess notable antibacterial and antifungal activities. The presence of electron-withdrawing groups like trifluoromethyl enhances these properties by increasing the lipophilicity and permeability of the compounds across microbial membranes .

Case Study:
A recent investigation into thiazole-linked compounds found that modifications at the 6-position of the pyridazine ring significantly increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL reported .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Pyridazine Core: Essential for binding to biological targets.
  • Trifluoromethyl Group: Enhances lipophilicity and potential interactions with hydrophobic pockets in proteins.
  • Thioether Linkage: May play a role in redox reactions, contributing to the compound's overall reactivity.

Scientific Research Applications

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl phenyl amines have shown promising results against various cancer cell lines. In particular, compounds with similar scaffolds have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against cell lines such as SNB-19 and OVCAR-8 .

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways associated with tumor growth. The incorporation of the pyridazine ring enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent.

Antimicrobial Properties

There is emerging interest in the antimicrobial potential of compounds featuring thioether linkages and aromatic amines. Preliminary investigations suggest that this compound may exhibit antibacterial and antifungal activities. Such properties are critical in the development of new antibiotics, especially in light of rising antibiotic resistance .

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, some derivatives have shown inhibitory effects on kinases and proteases that are crucial for cancer progression and metastasis . This suggests potential applications in targeted therapy.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of compounds structurally related to this compound were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at various positions significantly affected anticancer activity, highlighting the importance of structure-activity relationships (SARs).

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited potent antibacterial activity, comparable to standard antibiotics, suggesting their potential as lead compounds for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

  • N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide (): This analog differs in two key aspects: (i) the trifluoromethyl group is attached to the ortho (2-) position of the phenyl ring instead of the meta (3-) position, and (ii) the terminal propionamide is replaced with a furan-2-carboxamide. The ortho-trifluoromethyl substitution may sterically hinder binding to planar targets compared to the meta isomer.
  • 4-[5-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)isoxazolyl] Naphthalenecarboxamide () :
    This compound replaces the pyridazine core with a naphthalene system and incorporates a dihydroisoxazole ring. The dual trifluoromethyl groups and rigid naphthalene scaffold suggest enhanced target affinity but may limit pharmacokinetic flexibility (e.g., membrane permeability) compared to the pyridazine-based query compound .

Research Implications

  • Positional Isomerism : The meta-trifluoromethyl substitution in the query compound may improve target compatibility compared to ortho-substituted analogs (e.g., ), as seen in kinase inhibitors where meta substituents avoid steric clashes .
  • Terminal Group Optimization : Replacing propionamide with bulkier groups (e.g., diazaspiro in ) could enhance target engagement but may require formulation adjustments to mitigate solubility issues .
  • Target Identification : Structural alignment with ’s ATX modulators suggests autotaxin as a plausible target for further study. Competitive binding assays against ATX’s lysoPLD domain are recommended .

Q & A

Q. What are the optimal synthetic routes for N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves coupling the pyridazine core with the trifluoromethylphenylaminoethylthio moiety. Key steps include:
  • Thioether bond formation : Use of 2-mercaptoethylamine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient conjugation of the propionamide group .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) achieves >95% purity. Confirm identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (as singlets near δ 3.8–4.2 ppm). 19^{19}F NMR confirms the -CF3_3 group (δ -60 to -70 ppm) .
  • Mass spectrometry : HRMS (ESI+) identifies the molecular ion [M+H]+^+ and fragments (e.g., cleavage at the thioether bond).
  • Contradiction resolution : Discrepancies in carbonyl peak positions (e.g., 2-oxo groups) may arise from solvent polarity or tautomerism. Use DMSO-d6_6 for consistent hydrogen bonding effects .

Advanced Research Questions

Q. How can computational methods guide reaction optimization and mechanistic studies for this compound?

  • Methodological Answer :
  • Reaction path search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key steps like thioether formation or amide coupling .
  • Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) by modeling solvation energies and transition-state stabilization .
  • Experimental validation : Combine computational predictions with Design of Experiments (DoE) to statistically validate factors like temperature, catalyst loading, and reaction time .

Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

  • Methodological Answer :
  • Crystallization control : Recrystallize the compound from ethanol/water mixtures to ensure consistent polymorphic form, which impacts solubility and bioavailability .
  • Bioassay standardization :
  • Pre-treat cells (e.g., HEK293 or HepG2) with standardized serum-free media for 24 hours before dosing.
  • Use internal controls (e.g., reference inhibitors) in enzymatic assays to normalize activity measurements .
  • Data normalization : Apply Z-score or percent inhibition metrics to account for plate-to-plate variability in high-throughput screens .

Q. How can conflicting data on this compound’s reactivity with sulfhydryl groups be resolved?

  • Methodological Answer :
  • Controlled reactivity studies :
  • Use Ellman’s reagent (DTNB) to quantify free thiols before/after reaction with the compound.
  • Monitor pH-dependent thiol exchange (pH 7.4 vs. 5.5) via UV-Vis spectroscopy (λ = 412 nm) .
  • Competitive experiments : Co-incubate with glutathione or cysteine to assess preferential reactivity with biological thiols vs. synthetic intermediates .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Factorial Design : Apply a 2k^k factorial design to screen factors (e.g., temperature, catalyst type, solvent ratio). For example, a 23^3 design can identify interactions between temperature (60°C vs. 80°C), catalyst (Pd/C vs. Ni), and solvent (DMF vs. DMSO) .
  • Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships and pinpoint optimal conditions (e.g., 72°C, 1.2 mol% catalyst) .

Q. How should researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies :
  • Acidic/basic conditions: Incubate in 0.1 M HCl/NaOH at 37°C for 24 hours; analyze degradation products via LC-MS .
  • Oxidative stress: Treat with 3% H2_2O2_2 and monitor thiourea or sulfoxide byproducts .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.